molecular formula C9H7NO4 B1603013 3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid CAS No. 483282-25-3

3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid

Cat. No.: B1603013
CAS No.: 483282-25-3
M. Wt: 193.16 g/mol
InChI Key: OCBVWXXCVFAUBS-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H7NO4. It is part of the benzoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an oxazine ring fused with a benzene ring, and it has a carboxylic acid functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid typically involves a multi-step process. One common method includes the formation of a Schiff base, followed by an alkylation reaction using benzoyl bromide or substituted benzoyl bromide. The reaction proceeds under basic conditions, leading to the formation of the oxazine ring through an intramolecular cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the oxazine ring.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-14-6-3-1-2-5(9(12)13)8(6)10-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBVWXXCVFAUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630987
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483282-25-3
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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